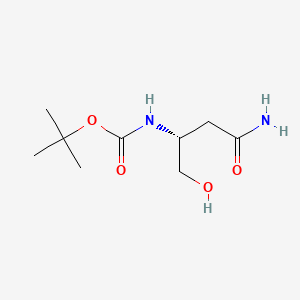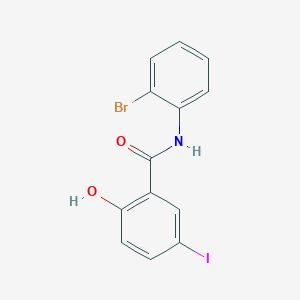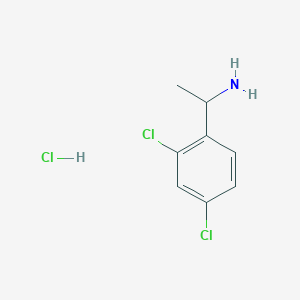
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide, also known as Boc-AHA, is an important organic building block used in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-alanine, and its structure consists of a carboxylic acid and an amide group, with a tertiary butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-AHA has been used extensively in peptide synthesis, as it is highly stable and can be easily cleaved from the peptide chain. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves.
作用机制
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide acts as a protecting group for the amino acid during the synthesis of peptides or peptidomimetics. It prevents the amino acid from reacting with other molecules in the reaction, thus allowing the desired peptide or peptidomimetic to be formed. This compound is also used to increase the stability of the molecule, as it prevents the molecule from undergoing hydrolysis or oxidation.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides or peptidomimetics, which can have a variety of biochemical and physiological effects depending on their structure and function.
实验室实验的优点和局限性
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has several advantages. It is highly stable and can be easily cleaved from the peptide chain. It is also relatively inexpensive and can be purchased in bulk. However, there are some limitations associated with its use in the laboratory. This compound can be toxic if inhaled or ingested, and it should be handled with caution. It is also not suitable for use in reactions involving temperatures above 150°C.
未来方向
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has been well established, but there are still many areas of research that could be explored in the future. For example, further research could be done on the mechanism of action of this compound and how it can be used to improve the synthesis of peptides or peptidomimetics. Additionally, research could be done on the potential applications of this compound in drug design and the development of new therapeutics. Finally, research could be done on the safety and toxicity of this compound in order to ensure its safe use in the laboratory.
合成方法
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide can be synthesized by two different methods. The first method involves the reaction of L-alanine and Boc-anhydride in the presence of an acid catalyst. The reaction takes place in an aqueous solution and results in the formation of this compound. The second method involves the reaction of Boc-anhydride and L-alanine in an organic solvent. This method is often preferred over the first method, as it results in a higher yield and produces a more pure product.
科学研究应用
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is commonly used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides, which are molecules composed of amino acids linked together by peptide bonds. This compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves. These peptidomimetics can be used to study the biological activity of peptides without having to use the actual peptide.
属性
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)
![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)
![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)
![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)


![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)




